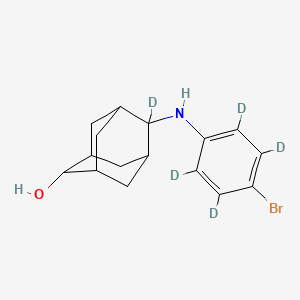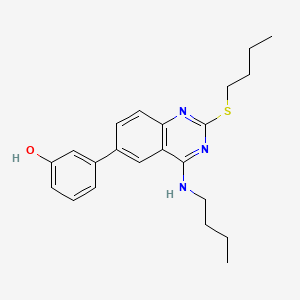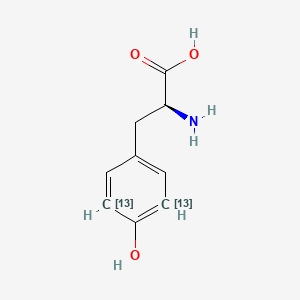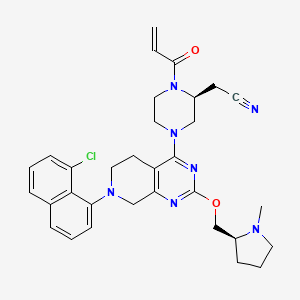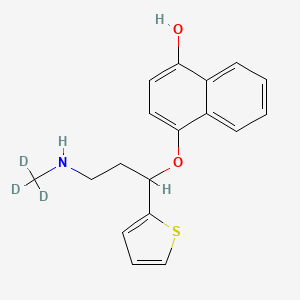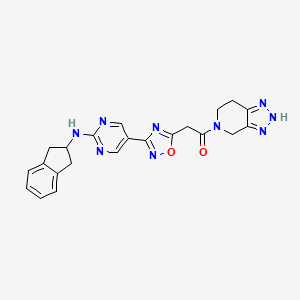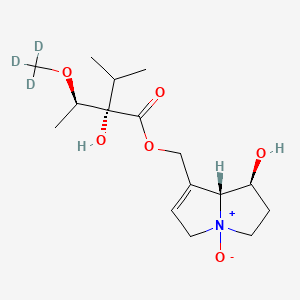
Heliotrine N-oxide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heliotrine N-oxide-d3 is a deuterium-labeled derivative of Heliotrine N-oxide, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species, particularly in the Boraginaceae family. This compound is used in scientific research to study the metabolism and toxicology of pyrrolizidine alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heliotrine N-oxide-d3 can be synthesized through the deuteration of Heliotrine N-oxide. The process involves the introduction of deuterium atoms into the Heliotrine N-oxide molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity. The use of deuterium gas and catalysts in bulk quantities ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Heliotrine N-oxide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the N-oxide group to the corresponding amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of more oxidized pyrrolizidine derivatives.
Reduction: Formation of Heliotrine-d3.
Substitution: Formation of substituted pyrrolizidine derivatives.
Wissenschaftliche Forschungsanwendungen
Heliotrine N-oxide-d3 is widely used in scientific research for various applications:
Chemistry: Studying the chemical properties and reactivity of pyrrolizidine alkaloids.
Biology: Investigating the biological effects and metabolism of pyrrolizidine alkaloids in living organisms.
Medicine: Researching the toxicological effects and potential therapeutic applications of pyrrolizidine alkaloids.
Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and feed.
Wirkmechanismus
Heliotrine N-oxide-d3 exerts its effects through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to the genotoxic and carcinogenic effects of pyrrolizidine alkaloids. The primary molecular targets are the liver and other tissues where metabolic activation occurs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heliotrine N-oxide: The non-deuterated form of Heliotrine N-oxide-d3.
Lasiocarpine N-oxide: Another pyrrolizidine alkaloid N-oxide with similar toxicological properties.
Europine N-oxide: A related pyrrolizidine alkaloid N-oxide found in the same plant family.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic studies. The deuterium labeling allows for the tracking of the compound’s metabolic fate and provides insights into the mechanisms of action and toxicology of pyrrolizidine alkaloids.
Eigenschaften
Molekularformel |
C16H27NO6 |
|---|---|
Molekulargewicht |
332.41 g/mol |
IUPAC-Name |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S,3R)-2-hydroxy-2-propan-2-yl-3-(trideuteriomethoxy)butanoate |
InChI |
InChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+,17?/m1/s1/i4D3 |
InChI-Schlüssel |
QSTHEUSPIBEICI-RLAGFPRLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])O[C@H](C)[C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O |
Kanonische SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


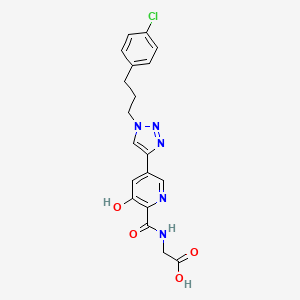
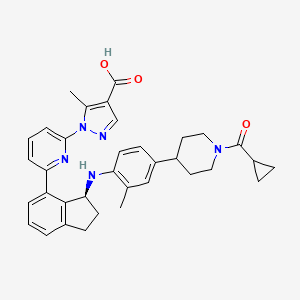


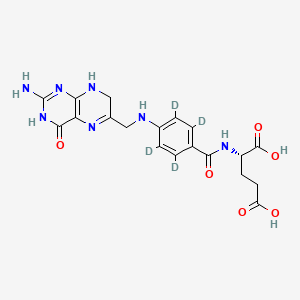
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12425855.png)
